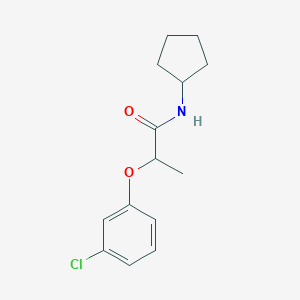
2-(3-chlorophenoxy)-N-cyclopentylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N-cyclopentylpropanamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a potent inhibitor of the protein phosphatase 2A (PP2A), which plays a crucial role in various cellular processes, including cell cycle regulation, DNA damage repair, and apoptosis.
Mechanism of Action
CPP works by inhibiting the activity of 2-(3-chlorophenoxy)-N-cyclopentylpropanamide, which is a serine/threonine phosphatase that is involved in various cellular processes. 2-(3-chlorophenoxy)-N-cyclopentylpropanamide is a tumor suppressor, and its inhibition by CPP leads to the activation of various oncogenic pathways, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth of cancer cells in vitro and in vivo. CPP has also been shown to regulate the expression of various genes involved in cell cycle regulation and DNA damage repair.
Advantages and Limitations for Lab Experiments
The advantages of using CPP in lab experiments include its potent inhibitory activity against 2-(3-chlorophenoxy)-N-cyclopentylpropanamide, its specificity for 2-(3-chlorophenoxy)-N-cyclopentylpropanamide, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using CPP include its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of CPP. One direction is the development of more potent and specific inhibitors of 2-(3-chlorophenoxy)-N-cyclopentylpropanamide. Another direction is the study of the potential use of CPP in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the study of the potential use of CPP in the treatment of neurodegenerative diseases and viral infections is an area of future research.
Synthesis Methods
The synthesis of CPP involves the reaction of 3-chlorophenol with cyclopentylamine in the presence of a base, followed by the addition of propanoyl chloride. The resulting product is then purified using column chromatography to obtain CPP in its pure form.
Scientific Research Applications
CPP has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties by inhibiting 2-(3-chlorophenoxy)-N-cyclopentylpropanamide, which is overexpressed in various types of cancer. CPP has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the treatment of viral infections.
properties
Product Name |
2-(3-chlorophenoxy)-N-cyclopentylpropanamide |
|---|---|
Molecular Formula |
C14H18ClNO2 |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-cyclopentylpropanamide |
InChI |
InChI=1S/C14H18ClNO2/c1-10(14(17)16-12-6-2-3-7-12)18-13-8-4-5-11(15)9-13/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,16,17) |
InChI Key |
ZYTDOHFNEJNKQJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCCC1)OC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(C(=O)NC1CCCC1)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)

![N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide](/img/structure/B253326.png)
![2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B253333.png)
![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)

![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)

